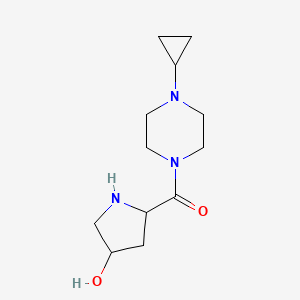![molecular formula C13H12N2O3 B7559642 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde, also known as CPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOB is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose metabolism and insulin secretion. In
Wirkmechanismus
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde acts as a selective antagonist of GPR40, which is a member of the G protein-coupled receptor family. GPR40 is expressed in pancreatic β-cells and is involved in glucose metabolism and insulin secretion. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde binds to GPR40 and inhibits its activation, leading to a decrease in insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde also reduces body weight gain in obese mice. In addition, 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has been shown to have anti-inflammatory effects in the liver and reduce hepatic steatosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a potent and selective antagonist of GPR40, making it a valuable tool for studying the role of GPR40 in glucose metabolism and insulin secretion. However, 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a complex molecule that requires expertise in organic chemistry for its synthesis. In addition, the effects of 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde on glucose metabolism and insulin secretion may vary depending on the experimental conditions, such as the dose and duration of treatment.
Zukünftige Richtungen
Future research on 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde could focus on its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In addition, further studies could explore the molecular mechanisms underlying the effects of 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde on glucose metabolism and insulin sensitivity. Finally, the development of more efficient and scalable synthesis methods for 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde could facilitate its use in scientific research and potentially in clinical applications.
Conclusion
In conclusion, 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde acts as a selective antagonist of GPR40, inhibiting insulin secretion and improving glucose tolerance. Further research on 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde could lead to the development of new treatments for metabolic disorders.
Synthesemethoden
The synthesis of 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde involves several steps, including the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with paraformaldehyde to form the corresponding aldehyde. This aldehyde is then reacted with 3-hydroxybenzaldehyde in the presence of a base to yield 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde. The synthesis of 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR40 is expressed in pancreatic β-cells, and its activation leads to insulin secretion. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde, as a selective antagonist of GPR40, inhibits insulin secretion and improves glucose tolerance. 3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde has also been shown to improve insulin sensitivity in obese mice and reduce body weight gain.
Eigenschaften
IUPAC Name |
3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-7-9-2-1-3-11(6-9)17-8-12-14-13(18-15-12)10-4-5-10/h1-3,6-7,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKKIGVJGHPWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)COC3=CC=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

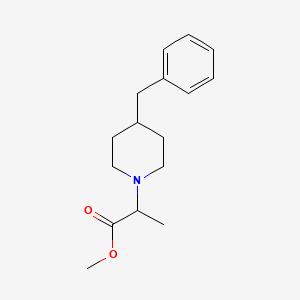
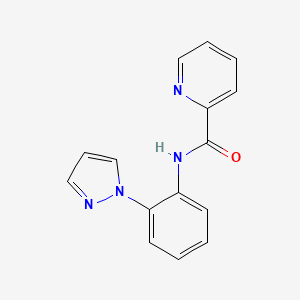
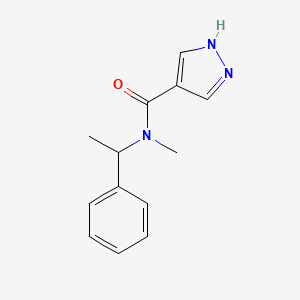
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
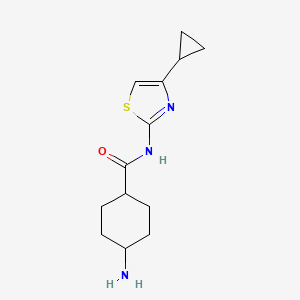
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)

